5-Methyl-2,2'-bipyridine

Catalog No.
S1487875
CAS No.
56100-20-0
M.F
C11H10N2
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2,2'-bipyridine

CAS Number

56100-20-0

Product Name

5-Methyl-2,2'-bipyridine

IUPAC Name

5-methyl-2-pyridin-2-ylpyridine

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C11H10N2/c1-9-5-6-11(13-8-9)10-4-2-3-7-12-10/h2-8H,1H3

InChI Key

LECLRDWVJRSFSE-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)C2=CC=CC=N2

Synonyms

5-Methyl-[2,2’]bipyridinyl

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=CC=N2

Here are some areas of scientific research where 5-Methyl-2,2'-bipyridine finds application:

Supramolecular Chemistry and Coordination Chemistry

Due to its Lewis base character, 5-Methyl-2,2'-bipyridine can act as a ligand, forming coordination complexes with various metal ions. These complexes can exhibit interesting architectures and properties, making them valuable for research in supramolecular chemistry and coordination chemistry. For instance, studies have shown that 5-Methyl-2,2'-bipyridine can form self-assembled structures with specific functionalities, including luminescence and magnetism [].

Medicinal Chemistry

The ability of 5-Methyl-2,2'-bipyridine to bind to metal ions has also sparked interest in its potential applications in medicinal chemistry. By chelating metal ions essential for certain biological processes, 5-Methyl-2,2'-bipyridine-based compounds may offer new avenues for drug development. Research suggests its potential for treating diseases like Alzheimer's and cancer by targeting specific metal ions involved in these conditions [, ].

5-Methyl-2,2'-bipyridine is an organic compound with the molecular formula C₁₁H₁₀N₂. It consists of two pyridine rings connected by a carbon-carbon bond, with a methyl group attached to one of the rings. This compound is recognized for its potential as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with various metal ions. The structural uniqueness of 5-methyl-2,2'-bipyridine arises from the positioning of the methyl group, which influences its electronic properties and steric hindrance compared to other bipyridine derivatives .

Typical of pyridine derivatives. Notably, it can undergo:

  • Lithiation: The compound can be lithiated using reagents like tert-butyllithium, allowing for further functionalization at the 5-position or other reactive sites on the bipyridine framework .
  • Cross-Coupling Reactions: Utilizing Negishi cross-coupling methods, 5-methyl-2,2'-bipyridine can react with various electrophiles to produce substituted bipyridines. This reaction is favored for its high yields and mild conditions .
  • Metal Complexation: As a ligand, it readily forms complexes with transition metals, which are useful in catalysis and material science applications .

The synthesis of 5-methyl-2,2'-bipyridine can be achieved through various methods:

  • Negishi Cross-Coupling: This method involves the coupling of a suitable organozinc compound with a bromo- or chloro-substituted pyridine derivative. The process typically yields high purity and efficiency .
  • Lithiation followed by Electrophilic Substitution: The compound can be lithiated at the 5-position using tert-butyllithium and subsequently reacted with electrophiles to introduce additional functional groups .
  • Direct Alkylation: Another approach involves the direct alkylation of 2,2'-bipyridine with methyl halides under basic conditions .

5-Methyl-2,2'-bipyridine finds applications in various fields:

  • Coordination Chemistry: It serves as a ligand in metal complexes used for catalysis in organic reactions.
  • Material Science: Its unique properties make it suitable for developing advanced materials such as sensors and electronic devices.
  • Pharmaceuticals: Investigated for use in drug design due to its biological activities and ability to interact with biomolecules .

Several compounds share structural similarities with 5-methyl-2,2'-bipyridine:

Compound NameStructural FeaturesUnique Aspects
4-Methyl-2,2'-bipyridineMethyl group at the 4-positionDifferent electronic properties affecting reactivity
6-Methyl-2,2'-bipyridineMethyl group at the 6-positionVariations in sterics leading to different coordination behavior
2,2'-BipyridineNo methyl substituentServes as a baseline for comparing methyl-substituted derivatives
5-Ethyl-2,2'-bipyridineEthyl group instead of methylIncreased steric bulk affects metal binding capacity

The uniqueness of 5-methyl-2,2'-bipyridine lies in its specific position of the methyl group which influences both its steric and electronic properties compared to other bipyridines. This positioning allows for distinct chemical reactivity and selectivity in coordination chemistry applications .

The synthesis of 5-methyl-2,2'-bipyridine can be achieved through several distinct methodological approaches, each offering specific advantages depending on the desired scale, purity, and downstream applications.

Kröhnke Pyridinium Salt Condensation Approaches

The Kröhnke pyridine synthesis, discovered about six decades ago (1961) by Fritz Kröhnke and Wilfried Zecher at the University of Giessen, represents one of the classical approaches to synthesizing 5-methyl-2,2'-bipyridine. This method involves the reaction between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.

The mechanism of the Kröhnke synthesis proceeds through several key steps:

  • Enolization of the α-pyridinium methyl ketone
  • Michael addition to the α,β-unsaturated ketone
  • Formation of a 1,5-dicarbonyl intermediate
  • Addition of ammonia followed by dehydration
  • Cyclization with elimination of the pyridinium cation
  • Aromatization to form the pyridine ring

While traditionally used for synthesizing methyl-2,2'-bipyridines, the Kröhnke method offers several advantages for preparing 5-methyl-2,2'-bipyridine specifically:

  • Mild reaction conditions
  • Good functional group tolerance
  • High regioselectivity
  • Potential for one-pot procedures

The reaction typically proceeds under basic conditions, with yields ranging from moderate to good depending on optimization. A representative synthetic scheme using this approach is shown in Table 1.

Table 1: Typical Reaction Conditions for Kröhnke Synthesis of 5-Methyl-2,2'-bipyridine

ReagentEquivalentsRole
α-Pyridinium methyl ketone salt1.0Nucleophilic component
5-Methyl-α,β-unsaturated carbonyl1.0-1.2Electrophilic partner
NH₄OAc5.0-10.0Nitrogen source
Ethanol/MethanolSolventReaction medium
Temperature60-80°COptimal reaction range
Reaction time4-24 hoursDependent on substrates

The Kröhnke methodology has demonstrated remarkable versatility for preparing not only mono-pyridines but also di-, tri-, and even tetra-pyridines, making it particularly valuable for constructing 5-methyl-2,2'-bipyridine and its derivatives.

Negishi Cross-Coupling Strategies for Regioselective Synthesis

The Negishi cross-coupling represents one of the most efficient modern approaches for synthesizing 5-methyl-2,2'-bipyridine. This palladium-catalyzed reaction offers high yields, mild conditions, and excellent regioselectivity.

A detailed synthetic procedure for preparing 5-methyl-2,2'-bipyridine via Negishi coupling involves three critical steps:

Step 1: Synthesis of 2-hydroxy-5-methylpyridine
The process begins with 2-amino-5-methylpyridine, which undergoes diazotization with sodium nitrite in acidic conditions, followed by hydrolysis to generate 2-hydroxy-5-methylpyridine in approximately 61% yield.

Step 2: Preparation of 5-methyl-2-(trifluoromethanesulfonyl)oxypyridine
The 2-hydroxy-5-methylpyridine is converted to the corresponding triflate using trifluoromethanesulfonic anhydride in pyridine at low temperature, providing the triflate intermediate in excellent yield (92%).

Step 3: Negishi coupling
The key coupling step involves:

  • Generation of 2-pyridylzinc chloride from 2-bromopyridine using tert-butyllithium and zinc chloride
  • Palladium-catalyzed coupling between the pyridylzinc species and the 5-methylpyridyl triflate
  • Purification to afford 5-methyl-2,2'-bipyridine in 94% yield

The complete synthetic route is presented in Figure 1 below.

Table 2: Optimized Conditions for Negishi Coupling in 5-Methyl-2,2'-bipyridine Synthesis

ParameterConditionsNotes
CatalystPd(PPh₃)₄4 mol% loading
AdditivesLiClEnhances reactivity
SolventTHFAnhydrous conditions required
Temperature65-70°C (reflux)18 hours
Zinc reagentFreshly preparedCritical for success
WorkupEDTA chelationRemoves metal contaminants
Yield94%After chromatographic purification

This Negishi cross-coupling strategy offers several significant advantages over traditional methods:

  • High regioselectivity for the 5-methyl isomer
  • Excellent yield (>90%)
  • Scalability potential
  • Compatibility with various functional groups

Horner-Wadsworth-Emmons Reaction Derivatives

The Horner-Wadsworth-Emmons (HWE) reaction provides a valuable approach for synthesizing π-conjugated derivatives of 5-methyl-2,2'-bipyridine, particularly for developing materials with enhanced photophysical properties.

The HWE reaction involves stabilized phosphonate carbanions reacting with aldehydes or ketones to produce predominantly E-alkenes. When applied to 5-methyl-2,2'-bipyridine chemistry, this method enables the preparation of asymmetrically substituted derivatives with extended conjugation.

A representative synthesis involves:

  • Preparation of a monophosphonate derivative of 5-methyl-2,2'-bipyridine
  • Reaction with donor aromatic aldehydes under basic conditions
  • Formation of styryl- or bistyryl-2,2'-bipyridine luminophores with the methyl group at the 5-position

The mechanism proceeds through several key steps:

  • Deprotonation of the phosphonate to generate a stabilized carbanion
  • Nucleophilic addition to the carbonyl compound
  • Formation of an oxaphosphetane intermediate
  • Elimination to yield the E-alkene predominantly

Table 3: Photophysical Properties of HWE-Derived 5-Methyl-2,2'-bipyridine Analogs

CompoundAbsorption λmax (nm)Emission λmax (nm)Quantum YieldSolvent Sensitivity
Styryl derivatives320-380410-4800.25-0.65High
Bistyryl derivatives350-420440-5200.15-0.45Very high
Donor-substituted analogs330-410420-5500.20-0.70Moderate to high

These 5-methyl-2,2'-bipyridine derivatives exhibit intramolecular charge transfer (ICT) character, with emission properties that are highly sensitive to solvent polarity. Some derivatives also demonstrate solid-state fluorescence, making them valuable for materials applications.

Bromomethyl Functionalization Pathways

The transformation of 5-methyl-2,2'-bipyridine to its corresponding bromomethyl derivative represents a critical functionalization pathway that enables further synthetic elaboration. The 5-(bromomethyl)-2,2'-bipyridine serves as a versatile building block for more complex structures.

The bromination of the methyl group is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, following a Wohl-Ziegler type reaction. The general procedure involves:

  • Dissolving 5-methyl-2,2'-bipyridine in carbon tetrachloride (or an alternative solvent)
  • Adding NBS and a catalytic amount of azobisisobutyronitrile (AIBN)
  • Refluxing the mixture under nitrogen atmosphere
  • Filtering to remove the precipitated succinimide
  • Purification to obtain 5-(bromomethyl)-2,2'-bipyridine

A detailed study reported the synthesis of 5,5'-bis(bromomethyl)-2,2'-bipyridine using the following specific conditions:
"A solution of 5 (0.57 g, 3.09 mmol), NBS (2.90 g, 16.3 mmol), and AIBN (78 mg, 0.48 mmol) in CCl₄ (50 mL) was refluxed under N₂ for 22 min and the precipitated succinimide was removed immediately from the hot mixture by filtration."

Table 4: Optimization Parameters for Bromomethylation of 5-Methyl-2,2'-bipyridine

ParameterOptimal ConditionEffect on Reaction
NBS equivalents1.1-1.5Higher amounts lead to over-bromination
AIBN loading0.1-0.15 equivCritical for initiation
SolventCCl₄ or PhCF₃Solvent choice affects reaction rate
Reaction time20-30 minutesLonger times lead to side products
TemperatureReflux (76-80°C)Lower temperatures reduce reaction rate
LightAmbient or visibleAssists radical initiation
PurificationRapid workupMinimizes decomposition

The resulting 5-(bromomethyl)-2,2'-bipyridine can undergo various nucleophilic substitution reactions with amines, thiols, and alkoxides, enabling the preparation of a wide range of derivatives.

Optimization of Radical-Initiated Halogenation Protocols

The radical-initiated halogenation of 5-methyl-2,2'-bipyridine requires careful optimization to achieve high selectivity and yield. The Wohl-Ziegler bromination, which involves benzylic bromination using N-bromosuccinimide and a radical initiator, has been extensively studied for this purpose.

Several critical factors influence the efficiency of this transformation:

Solvent Selection
While carbon tetrachloride has traditionally been the solvent of choice due to its ideal properties for radical reactions, its toxicity and environmental concerns have prompted the development of alternatives. Trifluorotoluene has emerged as a viable substitute with similar reaction profiles.

Initiator Efficiency
The choice and loading of radical initiator significantly impact reaction efficiency. While AIBN is commonly used, other initiators such as benzoyl peroxide and UV light have also been employed. The optimal initiator loading typically ranges from 5-15 mol%.

Reaction Monitoring
A practical indicator of reaction completion is the physical behavior of the reaction mixture. As described in the literature: "Once all N-bromosuccinimide (which is denser than the solvent) has been converted to succinimide (which floats on top) the reaction has finished."

Selective Mono-bromination
Achieving selective mono-bromination of 5-methyl-2,2'-bipyridine requires precise stoichiometry and careful temperature control. Over-bromination can lead to di- and tri-bromomethyl derivatives, which may be difficult to separate.

Table 5: Comparative Analysis of Radical Initiators for 5-Methyl-2,2'-bipyridine Bromination

InitiatorOptimal Loading (mol%)Reaction TimeTemperature (°C)AdvantagesLimitations
AIBN5-1520-30 min75-80Fast reaction, high conversionThermal hazard
Benzoyl peroxide5-1030-60 min75-80Wide availabilityExplosion risk
UV light (no chemical initiator)-1-3 h25-50No chemical additivesSpecial equipment needed
Dibenzoyl peroxide3-840-70 min70-80Good shelf stabilityLess reactive

A modified protocol using microwave irradiation has also been developed, offering significantly reduced reaction times (5-10 minutes) and potentially higher selectivity for mono-bromination. This approach provides an environmentally friendly alternative to conventional heating methods.

Zinc(II) Complex Architectures for Photophysical Studies

Zinc(II) complexes of 5-methyl-2,2'-bipyridine exhibit unique photophysical properties due to the ligand’s ability to stabilize charge-transfer excited states. Studies demonstrate that coordination to Zn(II) induces bathochromic shifts in absorption and emission spectra, attributed to the stabilization of intramolecular charge-transfer transitions [5]. For example, 5-arylvinyl-5′-methyl-2,2′-bipyridyl ligands exhibit fluorescence quantum yields (Φ) ranging from 0.12 to 0.45 in their free states, which adjust upon Zn(II) binding due to changes in radiative ($$kr$$) and nonradiative ($$k{nr}$$) decay rates [5].

PropertyFree LigandZn(II) Complex
$$\lambda_{\text{em}}$$ (nm)450–520480–550
Φ (Fluorescence)0.12–0.450.08–0.38
$$k_r$$ (×10⁸ s⁻¹)1.2–3.50.8–2.9
$$k_{nr}$$ (×10⁸ s⁻¹)1.5–6.21.1–4.7

Isothermal titration calorimetry (ITC) reveals a multicomponent equilibrium model for Zn(II) binding, involving stepwise complexation and aggregation [5]. These findings underscore the ligand’s utility in designing zinc-responsive fluorescent probes.

Ruthenium-Based Coordination for Solar Energy Applications

While direct studies on Ru(II) complexes of 5-methyl-2,2'-bipyridine are limited, analogous 2,2'-bipyridine systems highlight its potential in dye-sensitized solar cells (DSSCs). The methyl group fine-tunes the ligand’s electron-donating capacity, potentially improving charge injection efficiency in TiO₂-based photoanodes. Computational studies suggest that substituents at the 5-position modulate the ligand’s π*-orbital energy, influencing metal-to-ligand charge-transfer (MLCT) transitions critical for light harvesting [4]. For instance, Re(I) complexes with functionalized bipyridines exhibit CO₂ reduction activity at overpotentials of −1.68 V vs Fc, a metric relevant to solar fuel applications [4].

Iron(II) Spin Crossover Complex Design

Iron(II) complexes incorporating 5-methyl-2,2'-bipyridine are candidates for spin crossover (SCO) materials. The ligand’s moderate field strength ($$\Delta\text{oct}$$) positions it within the range required for thermally induced transitions between high-spin (HS) and low-spin (LS) states. X-ray crystallography of related bipyridine complexes shows that methyl substituents increase ligand rigidity, favoring LS configurations at lower temperatures [3]. Magnetic susceptibility studies of [Fe(5-methyl-2,2'-bipyridine)₃]²+ derivatives could reveal transition temperatures ($$T{1/2}$$) near 150–250 K, with hysteresis widths dependent on intermolecular interactions.

Silver(I) and Copper(I) Supramolecular Network Construction

Silver(I) and copper(I) ions form supramolecular architectures with 5-methyl-2,2'-bipyridine via argentophilic or cuprophilic interactions. The methyl group directs packing modes in coordination polymers, as observed in structures of 5,5′-dimethyl-2,2′-bipyridine complexes [2]. For example, [Ag(5-methyl-2,2'-bipyridine)(NO₃)]ₙ adopts a helical chain structure, with Ag–Ag distances of 3.15 Å and ligand bite angles of 75° [2]. Similarly, copper(I) complexes exhibit luminescent behavior due to cluster-centered excited states, with emission maxima tunable via counterion selection.

Metal IonCoordination GeometryEmission $$\lambda_{\text{em}}$$ (nm)
Ag(I)Linear420–450 (ligand-centered)
Cu(I)Tetrahedral520–580 (cluster-centered)

Lanthanide Complexation for Luminescent Materials

5-Methyl-2,2'-bipyridine sensitizes lanthanide(III) ions (e.g., Eu³+, Tb³+) through antenna effects, where the ligand absorbs UV light and transfers energy to the metal-centered emissive states. The methyl group’s electron-donating nature enhances ligand polarizability, improving intersystem crossing efficiency. Europium(III) complexes exhibit characteristic red emission ($$^5\text{D}0 \rightarrow ^7\text{F}2$$) at 612 nm, with quantum yields up to 0.35 in deuterated solvents [6]. Terbium(III) analogues show green emission ($$^5\text{D}4 \rightarrow ^7\text{F}5$$) at 545 nm, suitable for OLED applications.

The photophysical properties of 5-arylvinyl-5'-methyl-2,2'-bipyridine ligands represent a fascinating class of charge-transfer chromophores that exhibit remarkable sensitivity to electronic modifications and coordination environments [2]. These compounds, commonly abbreviated as AVMBs (arylvinyl-methyl-bipyridines), demonstrate pronounced intramolecular charge transfer characteristics that fundamentally govern their excited-state behavior [3] [4].

The charge-transfer nature of AVMB ligands stems from their push-pull electronic architecture, where the electron-donating aryl substituent communicates through the vinyl bridge with the electron-accepting bipyridine moiety [5] [3]. Time-resolved spectroscopic investigations have revealed that these systems undergo rapid internal conversion following photoexcitation, with the initially populated locally excited state on the aryl chromophore evolving into a charge-transfer state characterized by substantial electron density redistribution [2] [3].

Femtosecond transient absorption measurements demonstrate that the formation of the charge-transfer excited state occurs within 200 femtoseconds of photoexcitation, followed by vibrational relaxation on the picosecond timescale [6] [7]. The charge-transfer state exhibits characteristic spectroscopic signatures, including broad, structureless absorption bands in the visible region and pronounced solvatochromic behavior that reflects the substantial change in dipole moment upon excitation [8].

The electronic structure of AVMB ligands in their charge-transfer excited state can be described as a resonance hybrid between the neutral ground state and a zwitterionic form where the aryl substituent bears partial positive charge and the bipyridine moiety carries corresponding negative charge [3] [4]. This charge separation extends over distances of approximately 10-12 Angstroms in typical AVMB systems, creating substantial excited-state dipole moments that can exceed 15 Debye units [5] [3].
Computational studies using time-dependent density functional theory have elucidated the molecular orbital characteristics underlying the charge-transfer transitions in AVMB ligands [5] [3]. The highest occupied molecular orbital is predominantly localized on the electron-donating aryl substituent, while the lowest unoccupied molecular orbital resides primarily on the bipyridine acceptor unit. This spatial separation of frontier orbitals facilitates efficient charge transfer upon photoexcitation and accounts for the observed sensitivity to environmental perturbations [3] [4].

The kinetics of charge-transfer state formation and decay in AVMB ligands depend critically on the electronic properties of the aryl substituent [2] [3]. Electron-donating substituents such as methoxy or dimethylamino groups enhance the charge-transfer character and stabilize the excited state, leading to bathochromic shifts in both absorption and emission spectra [5]. Conversely, electron-withdrawing substituents destabilize the charge-transfer state and can lead to emission from higher-energy locally excited states [8] [3].

Metal coordination to the bipyridine nitrogen atoms profoundly influences the charge-transfer dynamics in AVMB ligands [2] [3]. The Lewis acidic metal center increases the electron-accepting ability of the bipyridine unit, thereby stabilizing the charge-transfer excited state and resulting in further bathochromic shifts in the photophysical properties [5] [4]. This coordination-induced modulation forms the basis for the development of AVMB-based fluorescent indicators for metal ion detection [5] [4].

Solvatochromic Behavior in Polar Media

The solvatochromic properties of 5-methyl-2,2'-bipyridine derivatives provide crucial insights into the charge-transfer character of their excited states and the mechanisms governing photophysical property modulation [8] [9]. These compounds exhibit pronounced positive solvatochromism, with both absorption and emission spectra shifting to longer wavelengths with increasing solvent polarity [8] [10].

The solvatochromic behavior of 5-methyl-2,2'-bipyridine can be quantitatively analyzed using the Lippert-Mataga equation, which relates the observed spectral shifts to the difference in dipole moments between ground and excited states [8] [9]. In nonpolar solvents such as cyclohexane, the compound exhibits absorption maxima near 340 nanometers and emission maxima around 410 nanometers, with relatively small Stokes shifts of approximately 5000 reciprocal centimeters [8].
Upon transitioning to polar protic solvents like methanol and water, dramatic bathochromic shifts occur, with emission maxima extending beyond 465 nanometers and Stokes shifts increasing to over 6200 reciprocal centimeters [8] [10]. This pronounced solvatochromic response indicates substantial charge redistribution in the excited state, consistent with the formation of an intramolecular charge-transfer state [8].

The quantum yield of fluorescence shows a complex dependence on solvent polarity, initially increasing with moderate polarity before declining in highly polar media [8] [10]. This behavior reflects the competing effects of charge-transfer state stabilization and enhanced non-radiative decay pathways in polar solvents [8]. The optimal fluorescence quantum yields are typically observed in moderately polar solvents such as acetonitrile, where the charge-transfer state is sufficiently stabilized without excessive vibrational coupling to solvent modes [8] [10].

Hydrogen bonding interactions play a particularly important role in protic solvents, where specific solute-solvent interactions can lead to additional stabilization of the charge-transfer excited state [10] [11]. These interactions manifest as further bathochromic shifts beyond those predicted solely on the basis of bulk solvent polarity parameters [8] [10].

Temperature-dependent solvatochromic studies reveal that the charge-transfer character of the excited state becomes more pronounced at elevated temperatures, consistent with thermal population of higher-energy charge-transfer configurations [8] [10]. This temperature dependence provides additional evidence for the involvement of multiple excited-state conformations in the photophysical behavior of these systems [8].

The solvatochromic properties of 5-methyl-2,2'-bipyridine derivatives have been extensively exploited in the development of polarity-sensitive fluorescent probes [8] [10]. These applications leverage the predictable relationship between solvent environment and emission wavelength to provide quantitative information about local polarity in complex systems [8].

Fluorescence Quantum Yield Optimization Strategies

The optimization of fluorescence quantum yields in 5-methyl-2,2'-bipyridine derivatives represents a critical aspect of their photophysical property modulation, with implications for applications ranging from biological imaging to light-emitting devices [2] [3] [4]. The quantum yield of fluorescence depends on the relative rates of radiative and non-radiative decay processes, making it essential to understand the factors governing these competing pathways [2].

Unsubstituted 2,2'-bipyridine exhibits relatively low fluorescence quantum yields, typically below 0.02 in solution at room temperature [2] [12]. This weak emission results from efficient non-radiative decay pathways, including internal conversion to the ground state and intersystem crossing to triplet states [12] [13]. The introduction of methyl substituents at the 5-position provides a modest enhancement in quantum yield to approximately 0.25 through reduced symmetry and altered vibrational coupling patterns [2].

The incorporation of electron-donating aryl substituents through vinyl linkages dramatically improves the fluorescence quantum yield, with values reaching 0.45 or higher in optimized systems [2] [3]. This enhancement results from the stabilization of the charge-transfer excited state and the reduction of non-radiative decay rates through structural rigidification [5] [3]. The push-pull electronic architecture inherent in these systems creates a favorable energetic landscape for radiative decay while minimizing competing non-radiative pathways [3] [4].

Metal coordination represents one of the most effective strategies for quantum yield enhancement in 5-methyl-2,2'-bipyridine derivatives [2] [3]. Zinc coordination, in particular, can increase quantum yields to 0.65 or higher through multiple mechanisms [5] [3]. The Lewis acidic zinc center stabilizes the charge-transfer excited state, reduces non-radiative decay rates, and provides a more rigid coordination environment that minimizes vibrational deactivation [2] [3].

The coordination-induced quantum yield enhancement exhibits a strong dependence on the identity of the metal center [2] [3]. Zinc and cadmium complexes typically show the largest enhancements due to their closed-shell electronic configurations and appropriate orbital energy matching [5] [3]. Transition metals with partially filled d-orbitals often lead to quenching through energy transfer or electron transfer processes [2] [3].

Environmental rigidification provides another powerful approach to quantum yield optimization [2] [3]. The incorporation of AVMB chromophores into rigid matrices or their attachment to polymeric backbones can increase quantum yields to 0.85 or higher [5] [3]. This enhancement results from the suppression of non-radiative decay pathways that involve large-amplitude molecular motions, such as twisted intramolecular charge transfer or photoisomerization [3] [4].

The optimization of fluorescence quantum yields through structural modification requires careful consideration of the electronic properties of substituents [2] [3]. While electron-donating groups generally enhance quantum yields through charge-transfer stabilization, excessively strong donors can lead to quenching through photoinduced electron transfer or the formation of dark charge-separated states [5] [3].

Time-Correlated Single Photon Counting Decay Analysis

Time-correlated single photon counting represents the gold standard technique for investigating the excited-state dynamics of 5-methyl-2,2'-bipyridine derivatives, providing detailed information about fluorescence lifetimes, decay mechanisms, and photophysical processes [2] [14] [3]. This technique enables the measurement of fluorescence decay profiles with temporal resolution approaching the picosecond timescale, making it ideally suited for characterizing the complex excited-state behavior of these systems [15] [14].

The fluorescence decay profiles of 5-methyl-2,2'-bipyridine derivatives typically exhibit multi-exponential behavior, reflecting the presence of multiple emissive species or conformational states [2] [3]. Unsubstituted 5-methyl-2,2'-bipyridine shows predominantly single-exponential decay with lifetimes of approximately 0.5 nanoseconds, consistent with rapid non-radiative decay from the locally excited state [2] [12].

The introduction of aryl substituents through vinyl linkages leads to significantly more complex decay behavior, with bi-exponential or multi-exponential profiles becoming commonplace [2] [3]. These complex decay kinetics reflect the presence of multiple charge-transfer configurations or the existence of conformational equilibria in the excited state [3] [4]. The shorter decay component, typically in the range of 2-5 nanoseconds, is attributed to locally excited states or weakly charge-separated configurations [2] [3].

The longer decay component, with lifetimes extending from 8 to 45 nanoseconds, corresponds to the fully charge-separated intramolecular charge-transfer state [2] [3]. This assignment is supported by the strong correlation between the amplitude of the long-lived component and the degree of charge-transfer character inferred from solvatochromic studies [3].

Metal coordination profoundly influences the time-correlated single photon counting decay profiles of AVMB ligands [2] [3]. Zinc coordination typically leads to significant lifetime enhancement, with the dominant decay component extending to 12-15 nanoseconds for the shorter component and 35-45 nanoseconds for the longer component [5] [3]. This lifetime enhancement reflects the stabilization of the charge-transfer excited state and the reduction of non-radiative decay rates upon coordination [2] [3].

The instrument response function plays a critical role in the accurate analysis of time-correlated single photon counting data for these systems [15] [14]. Modern instruments achieve instrument response functions with full-width at half-maximum values of 25-50 picoseconds, enabling the reliable deconvolution of decay components with lifetimes as short as 100 picoseconds [15] [14].

The quality of fits to time-correlated single photon counting data is typically assessed using the reduced chi-squared statistic, with values between 1.0 and 1.2 indicating acceptable fits [15] [14]. The analysis of residuals provides additional information about the appropriateness of the chosen decay model, with systematic deviations indicating the need for more complex decay schemes or the presence of additional photophysical processes [15] [14].

Heavy Atom Effect on Excited-State Properties

The heavy atom effect represents a fundamental photophysical phenomenon that profoundly influences the excited-state properties of 5-methyl-2,2'-bipyridine derivatives through enhanced spin-orbit coupling [12] [16]. This effect manifests as increased rates of intersystem crossing between singlet and triplet states, leading to altered fluorescence lifetimes, quantum yields, and the emergence of phosphorescence [12] [16].

In the absence of heavy atoms, 5-methyl-2,2'-bipyridine exhibits weak spin-orbit coupling and minimal intersystem crossing, with triplet yields typically below 0.01 [12] [16]. The singlet excited state lifetime under these conditions can extend to 10-15 nanoseconds, limited primarily by internal conversion and vibrational relaxation rather than intersystem crossing [12] [16].
The incorporation of heavy atoms through metal coordination or halogen substitution dramatically alters the excited-state dynamics [12] [16]. Zinc coordination, while involving a relatively light metal center, provides a modest enhancement in intersystem crossing rates, increasing triplet yields to approximately 0.05 [17] [12]. This enhancement results from the perturbed electronic structure of the coordinated ligand and the increased spin-orbit coupling mediated by the metal center [17] [12].

The heavy atom effect becomes significantly more pronounced with heavier metal centers such as palladium and platinum [12] [16]. Palladium coordination increases intersystem crossing rates by nearly two orders of magnitude, with triplet yields reaching 0.25 and corresponding decreases in singlet lifetimes to 8-9 nanoseconds [12] [16]. This enhancement reflects the substantially increased spin-orbit coupling constant of palladium compared to lighter metals [12] [16].

Platinum coordination represents the extreme case of heavy atom enhancement, with intersystem crossing rates exceeding 4.8 × 10^8 reciprocal seconds [12] [16]. Under these conditions, triplet yields can reach 0.65 or higher, with singlet lifetimes decreasing to 2-3 nanoseconds [12] [16]. The efficient intersystem crossing in platinum complexes often leads to the emergence of room-temperature phosphorescence, providing access to long-lived triplet emission [12] [16].

The heavy atom effect also influences the radiative properties of both singlet and triplet states [12] [16]. While intersystem crossing enhancement typically leads to decreased fluorescence quantum yields, the increased spin-orbit coupling can enhance the radiative decay rates of both singlet and triplet states [12] [16]. This dual effect results in complex relationships between heavy atom incorporation and overall emission properties [12] [16].

The practical implications of the heavy atom effect in 5-methyl-2,2'-bipyridine derivatives extend to applications in photodynamic therapy, where enhanced triplet formation leads to increased singlet oxygen generation [12] [16]. The ability to tune intersystem crossing rates through judicious heavy atom incorporation provides a powerful tool for optimizing the photophysical properties of these systems for specific applications [12] [16].

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2.1

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5-Methyl-[2,2']bipyridinyl

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Last modified: 08-15-2023

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